![molecular formula C24H20ClN5 B2952916 N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine CAS No. 866843-90-5](/img/structure/B2952916.png)
N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” is a chemical compound with the molecular formula C24H20ClN5. It is intended for research use only and not for human or veterinary use .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine were synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .Molecular Structure Analysis
The molecular structure of this compound includes a triazoloquinazolin core, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . This structure is readily capable of binding in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis
While specific chemical reactions involving “N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine” are not mentioned in the available resources, compounds with similar structures have been synthesized via nucleophilic substitution reactions .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Some novel triazole derivatives, including compounds related to N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine, have been synthesized and evaluated for their antimicrobial activities. These compounds have demonstrated good or moderate activities against various microorganisms, showcasing their potential as antimicrobial agents (Bektaş et al., 2007).
Antihistaminic Agents
A series of triazoloquinazolin-5-one derivatives have been synthesized and tested for their in vivo H1-antihistaminic activity. These compounds, structurally related to the mentioned chemical, have shown significant protection against histamine-induced bronchospasm in guinea pigs, indicating their potential as new classes of H1-antihistaminic agents. Some of these compounds have demonstrated potency comparable to or better than reference standards, with minimal sedative effects, highlighting their therapeutic potential with improved safety profiles (Alagarsamy et al., 2008); (Alagarsamy et al., 2009).
Adenosine Receptor Antagonists
Derivatives of the triazoloquinazoline adenosine antagonist have been developed to provide selectivity for human A3 receptor subtype. These compounds, including modifications of the 5-amino group of CGS15943, a related structure, have shown high affinity and selectivity for the A3 receptor, indicating their potential for therapeutic applications targeting this receptor subtype (Kim et al., 1996).
Anticancer Activity
New series of triazoloquinoline derivatives have been synthesized and evaluated for their anticancer activity. These compounds have shown significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting their potential as anticancer agents. The structural requirements for anticancer activity have been explored, leading to the identification of derivatives with enhanced efficacy (Reddy et al., 2015).
Wirkmechanismus
Triazoles
This compound contains a triazole ring, which is a five-membered heterocyclic ring with three nitrogen atoms . Triazoles are known to bind readily in biological systems with a variety of enzymes and receptors, showing versatile biological activities .
Indole Derivatives
The compound also seems to have structural similarities to indole derivatives. Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Pharmacokinetics
Without specific studies on this compound, it’s difficult to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Factors that could influence these properties include its molecular weight, solubility, and chemical structure .
Action Environment
The action, efficacy, and stability of a compound can be influenced by various environmental factors such as pH, temperature, presence of other molecules, and the specific biological environment within the body. Without specific information on this compound, it’s difficult to predict how these factors might influence its action .
Eigenschaften
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN5/c1-16-5-4-6-18(15-16)22-24-27-23(26-14-13-17-9-11-19(25)12-10-17)20-7-2-3-8-21(20)30(24)29-28-22/h2-12,15H,13-14H2,1H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHNMNOIFCSCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-chlorophenyl)ethyl]-3-(3-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-(3-azaspiro[5.5]undecan-9-yl)acetate](/img/structure/B2952833.png)
![N-(3-ethylphenyl)-2-{[6-methyl-2-(4-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2952836.png)

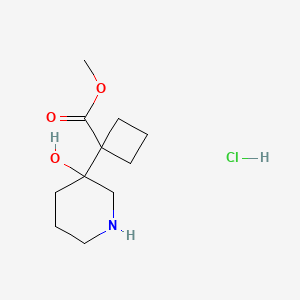


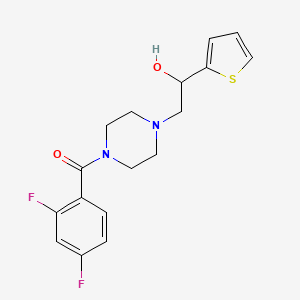
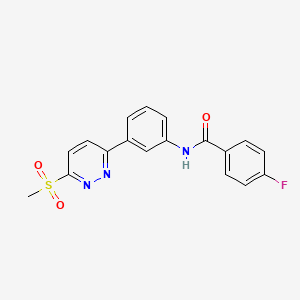
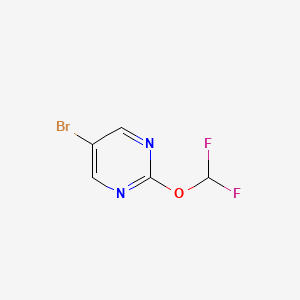
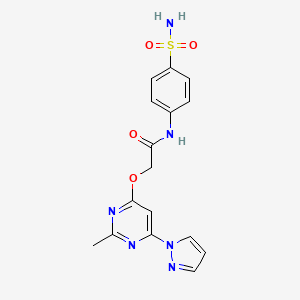


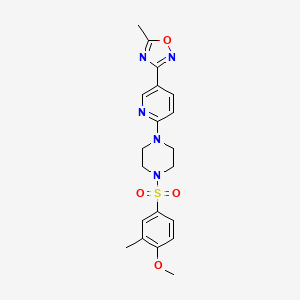
![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)